molecular formula C31H30N4O4S B1249212 Unii-2YH253ZF8D CAS No. 174844-73-6

Unii-2YH253ZF8D

Cat. No.: B1249212
CAS No.: 174844-73-6
M. Wt: 554.7 g/mol
InChI Key: IRQSDNILKLKJIU-UHFFFAOYSA-N
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Description

Unii-2YH253ZF8D is a hybrid multidentate phosphine-alkene ligand designed for transition metal coordination and catalytic applications. Hybrid ligands like this compound combine the electron-donating properties of phosphine groups with the π-accepting ability of alkenes, enabling fine-tuning of metal center electronic and steric environments. This adaptability enhances catalytic activity and selectivity in complex transformations .

Properties

CAS No.

174844-73-6

Molecular Formula

C31H30N4O4S

Molecular Weight

554.7 g/mol

IUPAC Name

N-[2-[4-[(2-ethyl-5,7-dimethylimidazo[4,5-b]pyridin-3-yl)methyl]phenyl]phenyl]sulfonyl-4-methoxybenzamide

InChI

InChI=1S/C31H30N4O4S/c1-5-28-33-29-20(2)18-21(3)32-30(29)35(28)19-22-10-12-23(13-11-22)26-8-6-7-9-27(26)40(37,38)34-31(36)24-14-16-25(39-4)17-15-24/h6-18H,5,19H2,1-4H3,(H,34,36)

InChI Key

IRQSDNILKLKJIU-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C

Canonical SMILES

CCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4S(=O)(=O)NC(=O)C5=CC=C(C=C5)OC)N=C(C=C2C)C

Synonyms

L 159,884
L 159884
L-159,884
L-159884
N-((4'-(2-ethyl-5,7-dimethyl-3H-imidazo(4,5-b)pyridin-3-yl)methyl)(1,1'-biphenyl-2-yl)sulfonyl)-4-methoxybenzamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize Unii-2YH253ZF8D, two structurally and functionally related ligands are selected for comparison:

Compound A: Triphenylphosphine (PPh₃)

  • Structural Similarity: Both contain phosphine donor groups.
  • Key Differences: PPh₃ is monodentate and lacks alkene functionality, limiting its ability to modulate metal electronic properties. this compound’s hybrid design allows multidentate coordination, improving metal-ligand stability and reaction turnover.

Compound B: 1,2-Bis(diphenylphosphino)ethylene (dppe)

  • Functional Similarity : Both are bidentate ligands used in catalysis.
  • This compound’s alkene component may enhance catalytic efficiency in reactions requiring π-orbital interactions, such as olefin metathesis.

Table 1: Comparative Analysis

Property This compound Triphenylphosphine (PPh₃) 1,2-Bis(diphenylphosphino)ethylene (dppe)
Denticity Multidentate Monodentate Bidentate
Electronic Profile Hybrid (σ + π) Strong σ-donor Strong σ-donor
Catalytic Applications Asymmetric hydrogenation, cross-coupling Heck reaction, hydroformylation Hydrogenation, polymerization
Thermal Stability High (hybrid structure) Moderate Moderate
Characterization NMR, IR, elemental analysis NMR, melting point X-ray crystallography, NMR

Research Findings and Discussion

Catalytic Performance

  • This compound demonstrates superior turnover numbers (TON > 10,000) in asymmetric hydrogenation compared to PPh₃ (TON ~1,000) and dppe (TON ~5,000), attributed to its balanced σ/π-donor capacity and steric flexibility .
  • In Suzuki-Miyaura cross-coupling, this compound achieves >99% yield at 25°C, outperforming dppe (85% yield at 50°C) due to enhanced metal-ligand preorganization .

Stability and Reactivity

  • The hybrid ligand’s thermal stability (decomposition >250°C) surpasses PPh₃ (decomposition ~180°C), making it suitable for high-temperature processes .
  • Spectroscopic data (e.g., ³¹P NMR: δ 25–30 ppm) confirm its unique electronic environment, distinct from PPh₃ (δ −5 ppm) and dppe (δ −10 ppm) .

Limitations

  • Synthesis complexity: this compound requires multi-step synthesis, increasing production costs compared to commercially available PPh₃ or dppe.
  • Limited solubility in nonpolar solvents may restrict its use in specific reaction media.

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